6-Oxocyclohex-1-enecarbonitrile
CAS No.:
Cat. No.: VC17389496
Molecular Formula: C7H7NO
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7NO |
---|---|
Molecular Weight | 121.14 g/mol |
IUPAC Name | 6-oxocyclohexene-1-carbonitrile |
Standard InChI | InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4H2 |
Standard InChI Key | PBJJXGSXNTXUML-UHFFFAOYSA-N |
Canonical SMILES | C1CC=C(C(=O)C1)C#N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 6-oxocyclohexene-1-carbonitrile derives from its cyclohexene backbone substituted with a ketone at position 6 and a nitrile group at position 1 . Its molecular formula, C₇H₇NO, corresponds to a molecular weight of 121.14 g/mol . The SMILES notation C1CC=C(C(=O)C1)C#N succinctly encodes its structure, featuring a conjugated enone system adjacent to the nitrile .
Stereochemical and Electronic Properties
The planar cyclohexene ring adopts a partially unsaturated conformation, with the ketone and nitrile groups introducing electron-withdrawing effects. This electronic configuration enhances reactivity toward nucleophilic additions at the α,β-unsaturated carbonyl . Computational models predict a dipole moment of ~4.2 D, driven by the polar nitrile and ketone functionalities .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₇NO | |
Molecular Weight | 121.14 g/mol | |
CAS Registry Number | 91624-93-0 | |
SMILES | C1CC=C(C(=O)C1)C#N | |
Predicted LogP | 1.2 (Moderate lipophilicity) |
Synthetic Methodologies
Grignard-Based Cyclohexenone Formation
A foundational approach involves Grignard reagent addition to cyclic ketones. For example, reacting cyclohexenone with organomagnesium bromides under anhydrous THF forms tertiary alcohols, which are oxidized to regenerate the ketone . Adapting this method, 6-oxocyclohex-1-enecarbonitrile could be synthesized via cyanation of a preformed cyclohexenone intermediate .
Luche Reduction and Functionalization
Luche reduction—employing NaBH₄/CeCl₃ in methanol—selectively reduces α,β-unsaturated ketones to allylic alcohols . Subsequent oxidation and cyanation steps may introduce the nitrile group. For instance, treatment with TMSCN (trimethylsilyl cyanide) in the presence of Lewis acids like ZnI₂ facilitates nitrile installation.
Table 2: Representative Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclohexenone formation | Grignard reagent, THF, −78°C | 60% |
2 | Oxidation | NaIO₄-SiO₂, DCM, RT | 41% |
3 | Cyanation | TMSCN, ZnI₂, CH₂Cl₂ | 67% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Signals at δ 2.6–2.5 (m, 2H, CH₂), δ 2.2–1.8 (m, 4H, cyclohexene CH₂), and δ 6.2 (s, 1H, C=CH) align with analogous cyclohexenones . The absence of aromatic protons distinguishes it from substituted derivatives .
-
¹³C NMR: Peaks at δ 190.1 (C=O), δ 120.3 (C≡N), and δ 130–125 (C=C) confirm the enone and nitrile groups .
Infrared (IR) Spectroscopy
Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) dominate the spectrum . A medium band near 1600 cm⁻¹ corresponds to the conjugated C=C bond.
Reactivity and Applications
Organic Synthesis Intermediates
The α,β-unsaturated ketone moiety participates in Michael additions and Diels-Alder reactions, enabling access to polycyclic frameworks . For example, cycloadditions with dienes yield bicyclic nitriles, valuable in natural product synthesis.
Pharmaceutical Precursors
Nitrile groups are pivotal in prodrug design (e.g., vildagliptin). The electron-deficient carbon adjacent to the nitrile in 6-oxocyclohex-1-enecarbonitrile could serve as a electrophilic site for enzyme targeting.
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